BenchChemオンラインストアへようこそ!

TPPB

Alzheimer's Disease Amyloid Precursor Protein α-Secretase

TPPB (α-APP Modulator) is a benzolactam-derived PKC activator with a Ki of 11.9 nM for PKCα. Its critical differentiation is its selective PKCα activation without concurrent PKC-δ/ε activation, yielding clean, isoform-specific data on sAPPα secretion. Unlike phorbol esters (PMA), TPPB lacks tumor-promoting activity. Use at 100 nM–1 μM for reproducible sAPPα enhancement in SH-SY5Y or stem cell differentiation assays. Ideal as a benchmark compound for dual α/β-secretase modulation studies.

Molecular Formula C27H30F3N3O3
Molecular Weight 501.5 g/mol
CAS No. 497259-23-1
Cat. No. B1682446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPPB
CAS497259-23-1
SynonymsTPPB
Molecular FormulaC27H30F3N3O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO
InChIInChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1
InChIKeyWOLVEMPZUIFSII-IHHOKICGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TPPB (CAS 497259-23-1): A High-Affinity Benzolactam-Derived PKC Activator for Procurement Consideration


TPPB is a benzolactam-derived, cell-permeable protein kinase C (PKC) activator with a reported high binding affinity (Ki = 11.9 nM) for the PKCα isoform . It is structurally distinct from other classes of PKC modulators such as the phorbol esters, bryostatins, and diacylglycerol (DAG) mimetics, and is primarily recognized for its ability to modulate amyloid precursor protein (APP) processing toward the non-amyloidogenic, neuroprotective α-secretase pathway [1].

Procurement Rationale: Why Substituting TPPB with Generic PKC Activators Poses Experimental Risk


The protein kinase C (PKC) family comprises at least ten distinct isoforms with divergent and sometimes opposing roles in cellular signaling, differentiation, and survival [1]. Substituting TPPB, a benzolactam with a defined Ki and PKC isoform activation profile, with a broad-spectrum or generic PKC activator (e.g., phorbol 12-myristate 13-acetate/PMA) introduces significant experimental variability. Such substitution can confound results due to potent, sustained activation leading to receptor downregulation and a well-documented tumor-promoting phenotype that TPPB lacks . Direct comparative studies demonstrate that structurally related compounds like bryostatin-1 exhibit markedly different potency, kinetics, and isoform selectivity, underscoring the necessity of selecting a specific, well-characterized modulator like TPPB for reproducible and interpretable scientific outcomes [2].

Quantitative Differentiation of TPPB (CAS 497259-23-1): Evidence for Informed Selection


Direct Comparison of TPPB and Bryostatin-1 in Activating α-Secretase-Mediated APP Processing

In a direct, head-to-head study using the SH-SY5Y neuroblastoma cell line, bryostatin-1 was more rapid, potent, and sustained in activating α-secretase processing of amyloid precursor protein (APP). TPPB's potency for this functional outcome was determined to be approximately 10- to 100-fold lower than that of bryostatin-1. This quantitative difference defines the relative pharmacological window for each compound in APP modulation assays and informs the selection of TPPB for experiments where a more moderate or alternative PKC activation profile is desired [1].

Alzheimer's Disease Amyloid Precursor Protein α-Secretase Neuroprotection Neuronal Cells

Differential PKC Isoform Activation: TPPB Versus Bryostatin-1 in Neuronal Cells

The same direct comparative study in SH-SY5Y cells revealed a clear divergence in PKC isoform activation profiles. Bryostatin-1 exhibited selective and potent activation of the novel PKC isoforms PKC-δ and PKC-ε. In contrast, TPPB, while also a PKC activator, demonstrated a different profile that resulted in significantly lower activation of these specific isoforms, a factor that likely contributes to its 10- to 100-fold lower functional potency in α-secretase activation [1]. This indicates that TPPB's cellular effects are mediated through a distinct PKC isoform signature.

PKC Isoform Selectivity Signal Transduction Bryostatin-1 Neuronal Signaling Target Validation

Comparative Binding Affinity: TPPB vs. Prostratin for PKC

While TPPB exhibits a high binding affinity for PKCα with a reported Ki of 11.9 nM , another structurally distinct PKC activator, prostratin, shows significantly weaker binding. Published data indicate prostratin has a Ki of approximately 190-210 nM for PKC isolated from CEM cells [1]. This represents a >15-fold higher affinity for TPPB in this binding comparison. Furthermore, a second study reports prostratin's EC50 for PKC activation in U1 cells at 280 nM [2].

Binding Affinity Ki PKC Prostratin Drug Discovery

Quantified Neuroprotective Effect of TPPB Against Aβ25-35-Induced Toxicity in PC12 Cells

In a controlled study using PC12 cells, TPPB demonstrated a quantifiable neuroprotective effect against Aβ25-35-induced toxicity. Treatment with TPPB at a concentration of 1 μM was shown to antagonize Aβ25-35-induced cell damage. This was evidenced by improved cell viability in MTT assays and reduced LDH release compared to cells treated with Aβ25-35 alone. Furthermore, this protective effect was mechanistically linked to PKC activation, as it could be blocked by PKC inhibitors [1].

Neuroprotection Alzheimer's Disease PC12 Cells Amyloid-Beta Cell Viability

In Vivo Functional Equivalence with Bryostatin-1 in a Neuroinflammatory Model

A recent 2024 study evaluated TPPB in the context of neuroinflammation and multiple sclerosis (MS). The research demonstrated that TPPB, despite its distinct chemical structure and lower in vitro potency compared to bryostatin-1 in other assays, exerts a 'similar effect' to bryostatin-1 on CNS innate immune cells both in vitro and in vivo. Importantly, TPPB treatment was shown to attenuate neuroinflammation and ameliorate disease severity in the experimental autoimmune encephalomyelitis (EAE) animal model of MS [1]. This demonstrates functional equivalence in a complex in vivo system, positioning TPPB as a viable, structurally distinct alternative for investigating PKC modulation in neuroinflammatory contexts.

Multiple Sclerosis EAE Model Neuroinflammation In Vivo Pharmacology CNS Repair

Differential Tumor-Promoting Activity: TPPB's Favorable Safety Profile

A critical differentiator for TPPB is its reported lack of significant tumor-promoting activity, a hallmark of classical PKC activators like the phorbol esters (e.g., PMA). While many PKC activators are potent tumor promoters, TPPB has been characterized as displaying a 'marked loss of tumor promoting activity' . In a specific in vivo assay, topical application of 300 μg of TPPB to the shaved backs of outbred Sencar mice induced only a 'modest response' in terms of hyperplasia, indicating a favorable safety margin compared to known tumor promoters .

Safety Pharmacology Tumor Promotion PKC Phorbol Esters Chemical Biology

Recommended Applications for TPPB (CAS 497259-23-1) Based on Quantitative Evidence


Alzheimer's Disease Research: Studying Non-Amyloidogenic APP Processing and Neuroprotection

TPPB is a premier tool for investigating the α-secretase processing pathway of APP. Its moderate potency (10-100 fold less than bryostatin-1) allows for a controlled activation of this neuroprotective pathway without the sustained, potent stimulation that may complicate interpretation [1]. The established neuroprotective concentration of 1 μM against Aβ25-35 toxicity in PC12 cells provides a validated starting point for cell-based assays [2].

PKC Isoform Selectivity Studies: Distinguishing PKC-δ/ε-Independent Signaling

For researchers dissecting the specific roles of novel PKC isoforms (PKC-δ and PKC-ε), TPPB serves as an essential comparator. Since it does not potently activate PKC-δ/ε like bryostatin-1, TPPB can be used to rule out the involvement of these isoforms in a given phenotype [1]. This makes it invaluable for signaling pathway mapping and target validation studies.

Neuroinflammation and Multiple Sclerosis (MS) Preclinical Models

Given its proven in vivo efficacy in ameliorating disease in the EAE model of MS, TPPB is a validated and structurally novel tool for investigating PKC modulation as a therapeutic strategy for neuroinflammatory and demyelinating diseases [1]. It offers a practical alternative to bryostatin-1 for in vivo studies.

Stem Cell Differentiation and Regenerative Medicine Protocols

TPPB's high PKC affinity (Ki = 11.9 nM) and favorable safety profile (low tumor-promoting activity) make it ideal for protocols requiring precise and sustained modulation of PKC signaling, such as the differentiation of human embryonic stem cells (hESCs) into Pdx-1-expressing pancreatic progenitors [1][2]. Its reduced tumorigenic potential compared to phorbol esters is a critical safety advantage for generating cells intended for downstream therapeutic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPPB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.